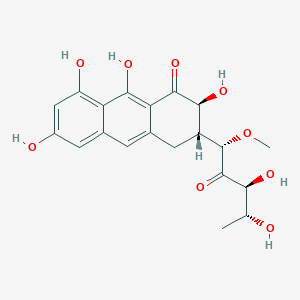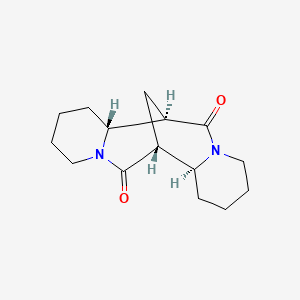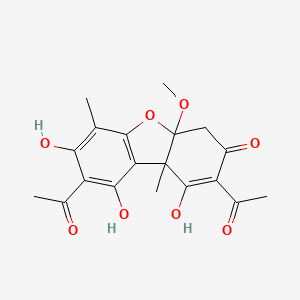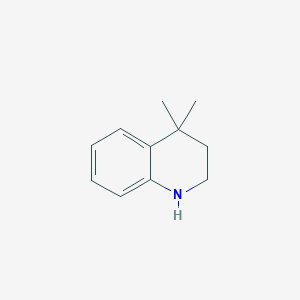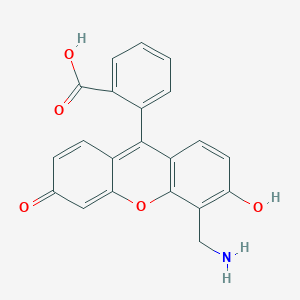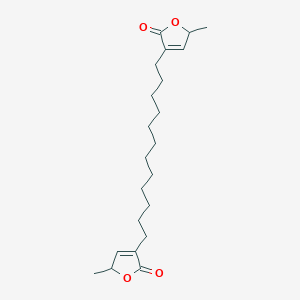
Ancepsenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancepsenolide is a natural product found in Pterogorgia citrina with data available.
Wissenschaftliche Forschungsanwendungen
2. Novel Fatty Acid Derivatives Related research has identified novel fatty acid derivatives structurally akin to ancepsenolide in the Caribbean gorgonian Pterogorgia anceps. These discoveries contribute to our understanding of the chemical diversity in marine species and offer potential for novel applications in areas such as natural product chemistry and drug discovery (Guo et al., 1999).
3. Synthetic Approaches The development of synthetic routes for α-substituted butenolides, including ancepsenolide, has been a significant achievement. This provides a method for producing these compounds in the laboratory, facilitating research and potential applications in pharmaceuticals and materials science (Ghobril et al., 2011).
4. Enantiomer Synthesis The synthesis of both enantiomers of ancepsenolide is crucial for studying its properties and applications. This research contributes to the field of stereochemistry and the understanding of how the orientation of molecules affects their function, which is important in drug development and other areas of chemistry (Hikosaka et al., 2014).
5. Total Synthesis and Stereochemistry The total synthesis of ancepsenolide and related compounds has been achieved, confirming their absolute stereochemistry. This research is pivotal in advancing our understanding of these molecules and their potential applications in various fields, including medicinal chemistry and material science (Gharpure et al., 2014).
6. Organocatalytic Synthesis Biologically important butenolides like ancepsenolide have been synthesized using organocatalytic methods. This approach is significant for the efficient and environmentally friendly production of these compounds, which can have applications in various fields including pharmaceuticals and agrochemicals (Madhavachary et al., 2021).
7. Protecting-Group-Free Synthesis A protecting-group-free total synthesis method for ancepsenolide represents an advancement in synthetic efficiency and environmental sustainability. This method reduces the steps and materials needed for synthesis, making the production process more feasible for industrial applications (Kunkalkar et al., 2016).
Eigenschaften
Produktname |
Ancepsenolide |
|---|---|
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-methyl-4-[12-(2-methyl-5-oxo-2H-furan-4-yl)dodecyl]-2H-furan-5-one |
InChI |
InChI=1S/C22H34O4/c1-17-15-19(21(23)25-17)13-11-9-7-5-3-4-6-8-10-12-14-20-16-18(2)26-22(20)24/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
NBNKOPMYYYWKOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(C(=O)O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Synonyme |
ancepsenolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




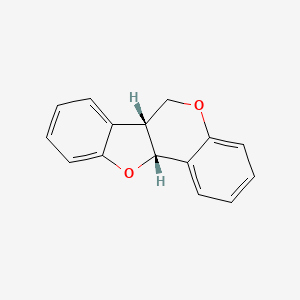
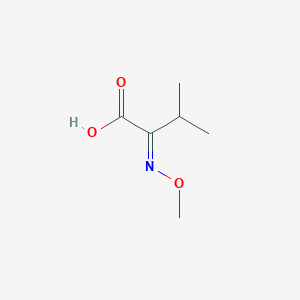

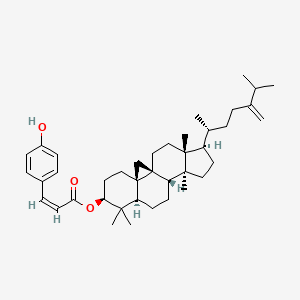
![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)

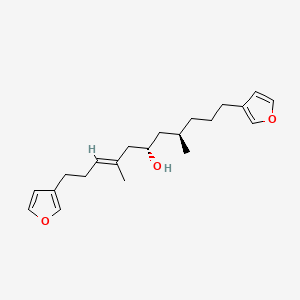
![[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B1252734.png)
